molecular formula C15H13F3N4O2 B3002075 (3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2320421-27-8

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B3002075
CAS No.: 2320421-27-8
M. Wt: 338.29
InChI Key: SMNRVVHZJQRNAK-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.29. The purity is usually 95%.
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Properties

IUPAC Name

[3-(pyrazin-2-ylamino)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-2-10(6-12)14(23)22-8-11(9-22)21-13-7-19-4-5-20-13/h1-7,11H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRVVHZJQRNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone, identified by its CAS number 2320421-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13F3N4O2, with a molecular weight of 338.29 g/mol. The structure features a pyrazinyl group linked to an azetidine ring and a trifluoromethoxy-substituted phenyl group, which may influence its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the context of anti-inflammatory and anti-cancer effects. The following sections detail specific findings from various studies.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of similar pyrazine derivatives, suggesting that compounds containing pyrazinyl moieties can inhibit inflammatory pathways. While specific data on this compound is limited, related compounds have shown moderate to significant inhibition of pro-inflammatory cytokines in vitro .

Anticancer Properties

Recent investigations into pyrazine derivatives have revealed promising anticancer activity. For instance, compounds with similar structural features have been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK . Although direct studies on this compound are scarce, its structural analogs suggest a potential role in cancer therapy.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethoxy group may enhance lipophilicity and bioavailability, allowing for better interaction with biological targets. Studies on similar compounds indicate that they may act as phosphodiesterase inhibitors or modulate other enzyme activities involved in inflammation and cancer progression .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing pyrazine-based derivatives for their biological evaluation found that modifications in the azetidine structure could lead to varying degrees of activity against inflammation and tumor growth .
  • In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited cell proliferation in human cancer cell lines while promoting apoptosis through caspase activation pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Pyrazine Derivative AAnti-inflammatory25
Pyrazine Derivative BAnticancer15
Pyrazine Derivative CApoptosis Inducer10

Scientific Research Applications

Biological Applications

The biological activities of compounds containing pyrazine and trifluoromethoxy groups have been extensively studied, indicating potential applications in several therapeutic areas:

  • Antimicrobial Activity: Pyrazine derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been screened for activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .
  • Anticancer Properties: Compounds similar to (3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone are being investigated for their ability to inhibit cancer cell proliferation. Studies have suggested that the incorporation of specific substituents can enhance cytotoxicity against cancer cell lines .
  • Neurological Applications: Some derivatives have been noted for their effects on neurotransmitter modulation, potentially serving as leads for developing treatments for neurological disorders such as anxiety or depression .

Case Studies

Recent research has documented various case studies showcasing the applications of related compounds:

Study ReferenceApplicationKey Findings
AntimicrobialPyrazine derivatives exhibited significant inhibition against Bacillus subtilis.
AnticancerCertain synthesized pyrazines showed enhanced cytotoxicity in human cancer cell lines.
NeurologicalCompounds demonstrated potential as GABA receptor modulators, indicating possible use in treating anxiety disorders.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving:

Coupling Reactions : Reacting azetidine derivatives with pyrazine-2-amine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

Ketone Formation : Introducing the trifluoromethoxyphenyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like DIPEA (diisopropylethylamine) .

Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures, followed by recrystallization from ethanol or DCM .

Q. Which spectroscopic and analytical methods are effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm azetidine ring connectivity, pyrazine substitution, and trifluoromethoxy group integration .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • UV-Vis and Fluorescence Spectroscopy : For studying electronic transitions influenced by the pyrazine and trifluoromethoxy moieties .
  • HPLC-PDA : To assess purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep at −20°C in airtight containers, away from oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate ground-state dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to identify reactive sites (e.g., pyrazine nitrogen or azetidine ring) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation tendencies .
  • Validation : Cross-validate computational results with experimental UV-Vis and fluorescence data to refine models .

Q. What experimental designs are suitable for studying its environmental persistence and degradation pathways?

  • Methodological Answer :

  • Long-Term Ecotoxicology Studies : Use split-plot designs with controlled variables (e.g., pH, temperature) to monitor abiotic/biotic degradation in soil/water matrices .
  • Analytical Workflow :

Sample Extraction : Solid-phase extraction (SPE) with C18 cartridges.

Quantification : LC-MS/MS with MRM (multiple reaction monitoring) for trace-level detection .

Metabolite Identification : High-resolution Orbitrap MS to map transformation products (e.g., hydroxylation of the azetidine ring) .

Q. How can researchers resolve discrepancies between experimental and computational data on molecular interactions?

  • Methodological Answer :

  • Data Triangulation :

Experimental Validation : Repeat kinetic studies (e.g., fluorescence quenching) under varying conditions (pH, ionic strength) .

Computational Refinement : Adjust DFT parameters (e.g., basis sets, solvation models) to align with experimental dipole moments or redox potentials .

  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., anomalous NMR coupling constants) .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • SAR Studies :

Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance binding affinity to target proteins .

Azetidine Ring Expansion : Replace azetidine with pyrrolidine to improve metabolic stability .

  • In Silico Screening : Use docking software (e.g., AutoDock Vina) to prioritize derivatives with predicted high binding scores to biological targets (e.g., kinase enzymes) .

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